2-Deoxy-alpha-L-erythro-pentofuranose
Overview
Description
Mechanism of Action
Mode of Action
It’s important to note that the mode of action can vary depending on the target and the biological context .
Biochemical Pathways
The compound could potentially influence multiple pathways, depending on its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
These effects would be dependent on the compound’s targets and mode of action .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-alpha-L-erythro-pentofuranose typically involves the reduction of a corresponding sugar derivative. One common method is the reduction of 2-deoxy-D-ribose using sodium borohydride (NaBH4) in methanol . The reaction is carried out at room temperature and yields the desired compound after purification.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the conversion of precursor molecules into the target compound. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-alpha-L-erythro-pentofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include lactones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Deoxy-alpha-L-erythro-pentofuranose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-ribose: Another deoxy sugar with similar properties but different stereochemistry.
2-Deoxy-D-glucose: A deoxy sugar used in medical imaging and cancer research.
2-Deoxy-L-ribose: Similar to 2-Deoxy-alpha-L-erythro-pentofuranose but with a different configuration.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its isomers . This uniqueness makes it valuable in research and industrial applications where specific molecular configurations are required .
Properties
IUPAC Name |
(2R,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-MROZADKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300994 | |
Record name | 2-Deoxy-α-L-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113890-35-0 | |
Record name | 2-Deoxy-α-L-erythro-pentofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113890-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Deoxy-α-L-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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